molecular formula C9H5F6NO B1301068 2,4-Bis(trifluoromethyl)benzamide CAS No. 53130-45-3

2,4-Bis(trifluoromethyl)benzamide

Cat. No. B1301068
Key on ui cas rn: 53130-45-3
M. Wt: 257.13 g/mol
InChI Key: UFXIIQGMMJQZPG-UHFFFAOYSA-N
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Patent
US08080541B2

Procedure details

cis-N-(2-Amino-cyclohexyl)-2-methoxy-4,6-bis-trifluoromethyl-benzamide (intermediate H) (400 mg, 1.04 mmol) was dissolved in 27 mL ethanol. Potassium carbonate (86 mg, 0.062 mmol) and 1-ethyl-1-methyl-4-oxo-piperidinium iodide (420 mg, 1.56 mmol) were added. The reaction mixture was refluxed for 2 h. The solvent was evaporated off. The residue was extracted with saturated sodium bicarbonate solution and ethyl acetate. The combined organic phases were dried on sodium sulfate, filtered and evaporated. Purification of the residue by flash chromatography on silica gel (dichloromethane/ethyl acetate 1:0→1:1) yielded cis 2-methoxy-N-2-(4-oxo-piperidin-1-yl)-cyclohexyl]-4,6-bis-trifluoromethyl-benzamide as a light yellow solid (321 mg, 66%), MS: m/e=467.2 [(M+H)+].
Name
cis-N-(2-Amino-cyclohexyl)-2-methoxy-4,6-bis-trifluoromethyl-benzamide
Quantity
400 mg
Type
reactant
Reaction Step One
Name
intermediate H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
86 mg
Type
reactant
Reaction Step Two
Quantity
420 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C@H]1CCCC[C@H]1[NH:8][C:9](=[O:26])[C:10]1[C:15]([C:16]([F:19])([F:18])[F:17])=[CH:14][C:13]([C:20]([F:23])([F:22])[F:21])=[CH:12][C:11]=1OC.C(=O)([O-])[O-].[K+].[K+].[I-].C([N+]1(C)CCC(=O)CC1)C>C(O)C>[F:21][C:20]([F:22])([F:23])[C:13]1[CH:14]=[C:15]([C:16]([F:19])([F:17])[F:18])[C:10]([C:9]([NH2:8])=[O:26])=[CH:11][CH:12]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
cis-N-(2-Amino-cyclohexyl)-2-methoxy-4,6-bis-trifluoromethyl-benzamide
Quantity
400 mg
Type
reactant
Smiles
N[C@@H]1[C@@H](CCCC1)NC(C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)OC)=O
Name
intermediate H
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H]1[C@@H](CCCC1)NC(C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)OC)=O
Name
Quantity
27 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
86 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
420 mg
Type
reactant
Smiles
[I-].C(C)[N+]1(CCC(CC1)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with saturated sodium bicarbonate solution and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined organic phases were dried on sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification of the residue by flash chromatography on silica gel (dichloromethane/ethyl acetate 1:0→1:1)

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C(=O)N)C(=C1)C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 321 mg
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 120%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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